molecular formula C11H22N2O B2592761 2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide CAS No. 1016493-38-1

2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide

Cat. No.: B2592761
CAS No.: 1016493-38-1
M. Wt: 198.31
InChI Key: NAVGWFHUPSYDKG-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is characterized by the presence of a piperidine ring attached to a propanamide backbone, with two methyl groups at the 2-position of the propanamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with piperidin-3-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or piperidine derivatives.

Scientific Research Applications

2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-(piperidin-2-ylmethyl)propanamide
  • 2,2-dimethyl-N-(piperidin-4-ylmethyl)propanamide
  • 2,2-dimethyl-N-(pyrrolidin-3-ylmethyl)propanamide

Uniqueness

2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the 2,2-dimethyl substitution pattern contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVGWFHUPSYDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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